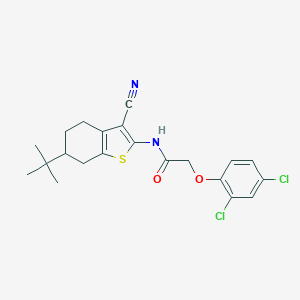![molecular formula C26H26N2O2S B301815 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as ENPT, is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied in scientific research due to its potential biological activities and therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. This compound has also been reported to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, this compound has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a pure form. It exhibits potent biological activities and can be used as a lead compound for the development of new drugs. However, there are also limitations for lab experiments with this compound. The exact mechanism of action is not fully understood, and more research is needed to elucidate its biological activities. In addition, the toxicity and pharmacokinetics of this compound need to be further investigated.
Direcciones Futuras
For the research of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one include the elucidation of the exact mechanism of action, the investigation of its toxicity and pharmacokinetics, the development of new drugs, the exploration of potential therapeutic applications, and the development of novel synthetic methods.
Métodos De Síntesis
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through the reaction of 2-aminobenzothiazole with 2-ethoxynaphthaldehyde and 4-methylbenzaldehyde in the presence of propylamine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of this compound is generally high, and the compound can be obtained in a pure form.
Aplicaciones Científicas De Investigación
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied in scientific research due to its potential biological activities and therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
Fórmula molecular |
C26H26N2O2S |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-methylphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N2O2S/c1-4-16-28-25(29)24(31-26(28)27-20-13-10-18(3)11-14-20)17-22-21-9-7-6-8-19(21)12-15-23(22)30-5-2/h6-15,17H,4-5,16H2,1-3H3/b24-17+,27-26? |
Clave InChI |
DQXVIDBRVRIHAD-DNKROPNVSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OCC)/SC1=NC4=CC=C(C=C4)C |
SMILES |
CCCN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC)SC1=NC4=CC=C(C=C4)C |
SMILES canónico |
CCCN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC)SC1=NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)